molecular formula C6H9F2NO2 B13500829 Methyl 4,4-difluoropyrrolidine-3-carboxylate

Methyl 4,4-difluoropyrrolidine-3-carboxylate

Cat. No.: B13500829
M. Wt: 165.14 g/mol
InChI Key: AOIBLFGAAQOEJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-difluoropyrrolidine-3-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Methyl 4,4-difluoropyrrolidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets, potentially leading to specific biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-difluoropyrrolidine-3-carboxylate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

methyl 4,4-difluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-9-3-6(4,7)8/h4,9H,2-3H2,1H3

InChI Key

AOIBLFGAAQOEJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1(F)F

Origin of Product

United States

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